PSB 069

Vue d'ensemble

Description

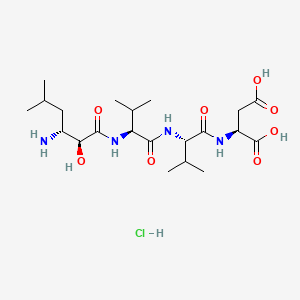

PSB 069 est un composé chimique connu pour son rôle d'inhibiteur non sélectif des nucléotide triphosphate diphosphohydrolases (NTPDases). Ces enzymes sont impliquées dans l'hydrolyse des nucléotide triphosphates et diphosphates, qui jouent des rôles cruciaux dans divers processus biologiques. This compound est particulièrement reconnu pour sa capacité à inhiber les NTPDases 1, 2 et 3 avec des puissances similaires .

Applications De Recherche Scientifique

PSB 069 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the inhibition of NTPDases and their role in nucleotide metabolism.

Biology: Helps in understanding the biological functions of NTPDases in cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases where NTPDases play a critical role, such as cancer and inflammatory conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting NTPDases

Mécanisme D'action

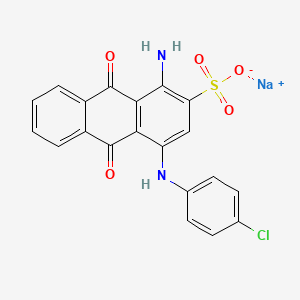

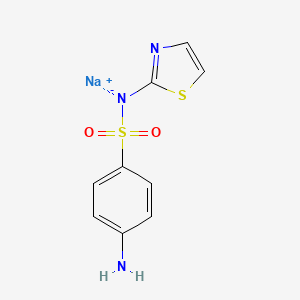

PSB 069, also known as Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a potent and nonselective inhibitor of NTPDases . This compound has been the subject of extensive research due to its potential therapeutic applications.

Target of Action

The primary targets of this compound are NTPDases 1, 2, and 3 . NTPDases, or nucleoside triphosphate diphosphohydrolases, are a family of enzymes that catalyze the hydrolysis of nucleoside tri- and diphosphates to monophosphates. They play crucial roles in purinergic signaling, which is involved in a wide range of physiological and pathological processes.

Mode of Action

This compound interacts with its targets, the NTPDases, by inhibiting their enzymatic activity . The compound binds to the active site of these enzymes, preventing them from hydrolyzing nucleoside tri- and diphosphates. This inhibition disrupts purinergic signaling, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of NTPDases by this compound affects the purinergic signaling pathway . This pathway involves the release of nucleotides, such as ATP, as signaling molecules. NTPDases normally degrade these nucleotides, modulating their signaling effects. By inhibiting NTPDases, this compound can alter the balance of nucleotides, thereby affecting the downstream effects of purinergic signaling.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of NTPDases by this compound leads to changes in purinergic signaling, which can have various molecular and cellular effects . These effects depend on the specific roles of purinergic signaling in different cell types and tissues. For example, purinergic signaling is involved in inflammation, neurotransmission, and platelet aggregation, among other processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound Additionally, the presence of other molecules, such as other drugs or endogenous compounds, can potentially interact with this compound and alter its effects

Analyse Biochimique

Biochemical Properties

PSB 069 is a potent inhibitor of NTPDases 1, 2, and 3, with similar potencies . NTPDases are enzymes that hydrolyze nucleoside triphosphates and diphosphates to monophosphates, thus regulating the availability of nucleotides for various cellular processes. By inhibiting these enzymes, this compound can modulate the levels of extracellular nucleotides, which are involved in signaling pathways that affect various physiological functions.

Cellular Effects

The effects of this compound on cellular processes are significant due to its role in modulating extracellular nucleotide levels. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides. For example, the inhibition of NTPDases by this compound can lead to increased levels of ATP and ADP in the extracellular space, which can activate purinergic receptors and trigger downstream signaling events .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these molecules in the extracellular space. The binding interactions between this compound and NTPDases involve specific amino acid residues in the active sites of the enzymes, which are critical for their catalytic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time depending on its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of NTPDases, resulting in prolonged alterations in extracellular nucleotide levels and associated cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit NTPDases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of NTPDases, beyond which additional increases in dosage do not proportionally enhance the inhibitory effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide metabolism. By inhibiting NTPDases, this compound affects the hydrolysis of nucleoside triphosphates and diphosphates, thereby influencing the levels of these metabolites. This can impact various cellular processes that rely on nucleotides, including energy production, signal transduction, and nucleic acid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the concentration and activity of this compound in different tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on NTPDases. The compound may be directed to these compartments through targeting signals or post-translational modifications that guide its distribution within the cell. The subcellular localization of this compound is critical for its activity, as it ensures that the compound reaches the sites where NTPDases are active and can effectively inhibit their function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PSB 069, connu chimiquement sous le nom de sel de sodium de l'acide 1-amino-4-(4-chlorophényl)aminoanthraquinone-2-sulfonique, peut être synthétisé par une série de réactions organiquesLes conditions de réaction comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et peuvent nécessiter des techniques d'ultrasons et de chauffage pour améliorer la solubilité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse du composé en laboratoire fournit une base pour une mise à l'échelle. Le processus implique un contrôle minutieux des conditions de réaction pour assurer une pureté et un rendement élevés. Le composé est généralement stocké à température ambiante dans un récipient scellé pour éviter l'absorption d'humidité .

Analyse Des Réactions Chimiques

Types de réactions

PSB 069 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant ainsi ses propriétés chimiques.

Substitution: Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de quinone, tandis que la réduction peut produire des dérivés d'amine .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme outil pour étudier l'inhibition des NTPDases et leur rôle dans le métabolisme des nucléotides.

Biologie: Aide à comprendre les fonctions biologiques des NTPDases dans les processus cellulaires.

Médecine: Investigé pour ses applications thérapeutiques potentielles dans les maladies où les NTPDases jouent un rôle crucial, telles que le cancer et les affections inflammatoires.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les NTPDases

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des NTPDases. Le composé se lie au site actif de l'enzyme, empêchant l'hydrolyse des nucléotide triphosphates et diphosphates. Cette inhibition perturbe la fonction normale des NTPDases, conduisant à des niveaux de nucléotides modifiés et à des effets biologiques ultérieurs. Les cibles moléculaires comprennent les NTPDases 1, 2 et 3, et les voies impliquées sont liées au métabolisme et à la signalisation des nucléotides .

Comparaison Avec Des Composés Similaires

PSB 069 est comparé à d'autres inhibiteurs de la NTPDase tels que:

ARL 67156: Un inhibiteur sélectif de la NTPDase 1.

POM 1: Un autre inhibiteur non sélectif des NTPDases.

Suramin: Un inhibiteur à large spectre avec une activité contre plusieurs NTPDases.

Unicité

This compound est unique en raison de sa nature bien tolérée et de son inhibition puissante des NTPDases 1, 2 et 3 avec des puissances similaires. Cette inhibition à large spectre en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

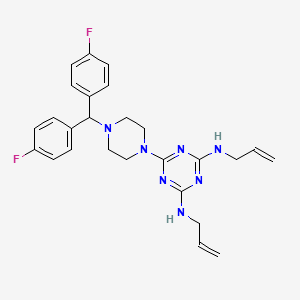

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIBOSGQKLOIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

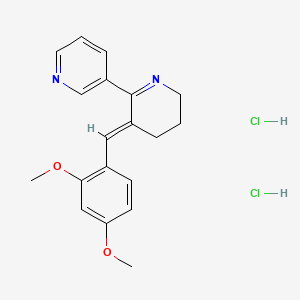

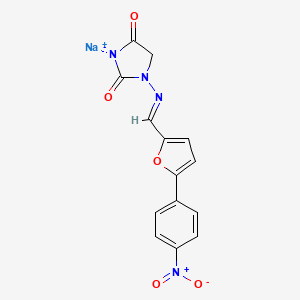

![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)